molecular formula C14H17NO5S B2580027 Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448035-62-8

Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2580027
CAS No.: 1448035-62-8
M. Wt: 311.35
InChI Key: NAHKUMZOKWKVHC-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic compound featuring a benzodioxole moiety linked via a carbonyl group to a piperidine ring substituted with a methylsulfonyl group at the 4-position. The benzodioxole scaffold is common in bioactive molecules due to its metabolic stability and ability to engage in π-π interactions.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-21(17,18)11-4-6-15(7-5-11)14(16)10-2-3-12-13(8-10)20-9-19-12/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHKUMZOKWKVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using appropriate piperidine derivatives.

    Attachment of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as methylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Benzo[d][1,3]dioxole derivatives have been widely studied for their therapeutic potential. The compound is structurally related to other bioactive compounds that exhibit various pharmacological activities.

Antibacterial Activity

Research has shown that derivatives of benzo[d][1,3]dioxole possess significant antibacterial properties. For instance, a study synthesized several derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited high antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus . This suggests that the compound may be effective in treating bacterial infections.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. A study highlighted the development of COX-II inhibitors based on similar structures, indicating that modifications to the benzo[d][1,3]dioxole framework could enhance anti-inflammatory activity . Such compounds are valuable in treating conditions associated with chronic inflammation, including cardiovascular diseases and cancer.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of benzo[d][1,3]dioxole derivatives and their biological activity is crucial for drug development.

Structural Feature Activity Reference
Benzodioxole moietyAntibacterial
Piperidine ringAnti-inflammatory potential
Methylsulfonyl groupEnhanced solubility

The presence of the methylsulfonyl group is particularly noteworthy as it may enhance solubility and bioavailability, making the compound more effective in biological systems.

Synthesis and Characterization

A comprehensive study involved synthesizing various benzo[d][1,3]dioxole derivatives and characterizing their antibacterial properties. The synthesis involved reacting benzo[d][1,3]dioxole with different amines to yield a range of methanones, which were then screened for biological activity .

In Vivo Studies

In vivo studies are necessary to confirm the therapeutic potential of these compounds. For example, research on similar compounds has demonstrated their ability to alleviate pain and reduce inflammation through specific mechanisms involving enzyme inhibition . Future studies on benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone should focus on its pharmacokinetics and efficacy in animal models.

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural Features

The key structural differentiator among analogs lies in the substituents on the piperidine ring and the nature of the aromatic moiety. Below is a comparative analysis:

Compound Name (CAS/ID) Piperidine Substituent Aromatic Moiety Key Structural Notes
Target Compound 4-(methylsulfonyl) Benzo[d][1,3]dioxol-5-yl Electron-withdrawing sulfonyl group enhances polarity and potential protein binding.
JJKK-048 (1515855-97-6) 4-[bis(benzo[d][1,3]dioxol-5-yl)methyl] + 1H-1,2,4-triazol-1-yl Benzo[d][1,3]dioxol-5-yl (bis-substituted) Bulky bis-benzodioxol groups and triazole urea enhance MAGL inhibition potency.
Benzo[d][1,3]dioxol-5-yl(piperidin-1-yl)methanone (34023-62-6) None Benzo[d][1,3]dioxol-5-yl Simplest analog; lacks substituents, likely lower target affinity.
Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone (1156429-26-3) 2-(hydroxymethyl) Benzo[d][1,3]dioxol-5-yl Hydroxymethyl group increases polarity but may reduce metabolic stability.
Compound 4c () 4-hydroxy Benzo[d][1,3]dioxol-5-yl Hydroxyl group improves hydrophilicity; demonstrated antibacterial activity.

Physicochemical Properties

  • Target Compound : The methylsulfonyl group contributes to a higher molecular weight (~313.35 g/mol) compared to simpler analogs like 34023-62-6 (MW ~245.28 g/mol). Sulfonyl groups typically exhibit strong IR stretches at 1320–1150 cm⁻¹ (asymmetric S=O) and 1160–1120 cm⁻¹ (symmetric S=O), distinct from hydroxyl (3399 cm⁻¹ in 4c) or triazole (1651 cm⁻¹ C=O in JJKK-048) peaks.
  • JJKK-048 : High molecular weight (~541.51 g/mol) due to bis-benzodioxol and triazole groups. The bulky structure may reduce solubility but enhances lipophilicity, favoring blood-brain barrier penetration for CNS targets.
  • Compound 4c : Melting point 156–158°C, with IR hydroxyl (3399 cm⁻¹) and carbonyl (1637 cm⁻¹) peaks.

Biological Activity

Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone, also known as EVT-2868850, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety attached to a piperidine ring with a methylsulfonyl substituent. The molecular formula is C14H19N3O4SC_{14}H_{19}N_{3}O_{4}S with a molecular weight of approximately 311.36 g/mol . Its structural attributes suggest potential reactivity typical of both dioxole and piperidine functionalities.

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of benzo[d][1,3]dioxole have shown high antibacterial activity against various Gram-positive and Gram-negative bacteria. In one study, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus . This suggests that the compound could serve as a lead structure for developing new antibacterial agents.

2. Inhibition of Monoamine Oxidase (MAO)

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters. Some derivatives have shown selective inhibition of MAO-A and MAO-B, with IC50 values indicating strong potency. For example, one derivative displayed an IC50 value of 0.075 µM against hMAO-B, suggesting significant potential for treating neurological disorders . The binding affinity and mechanism of action are under investigation through molecular docking studies.

3. Anti-inflammatory Activity

Chalcone derivatives related to this compound have been noted for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes . This activity may be relevant for therapeutic applications in inflammatory diseases.

The biological effects of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Interaction : Given its piperidine component, it may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

Case Study 1: Antibacterial Screening

A series of derivatives were synthesized and screened for antibacterial activity using the agar diffusion method. The results indicated that certain compounds had superior activity compared to standard antibiotics, highlighting the potential for developing new therapeutic agents .

Case Study 2: MAO Inhibition Studies

In studies evaluating MAO inhibition, compounds derived from the same structural family demonstrated potent inhibition profiles. The most active compound showed non-cytotoxicity in cultured cells while maintaining high efficacy in enzyme inhibition assays .

Data Tables

Activity Type Tested Compounds MIC (nM) IC50 (µM)
AntibacterialDerivative 4e80-
Derivative 6c90-
MAO-B InhibitionDerivative 4e-0.075

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